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Compound of Interest

Compound Name: 1,4-Dinicotinoylpiperazine

Cat. No.: B105790 Get Quote

A comprehensive search for specific information on the discovery, history, and detailed

technical data for 1,4-Dinicotinoylpiperazine did not yield any dedicated scientific literature or

patents. This suggests that the compound is not a well-documented pharmaceutical agent or a

widely studied research chemical. Therefore, a detailed historical and technical guide on this

specific molecule cannot be provided.

However, to provide context for researchers, scientists, and drug development professionals,

this guide will focus on the constituent parts of the molecule: the piperazine core and the

nicotinoyl (nicotinic acid) moieties. This includes the history of piperazine in medicine and

general synthetic approaches for creating 1,4-disubstituted piperazine derivatives, which would

be analogous to the synthesis of 1,4-Dinicotinoylpiperazine.

The Piperazine Core: A Century of Medicinal
Importance
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at

opposite positions.[1] Its journey in medicine is a long and notable one.

Early Use as a Uric Acid Solvent: Initially, piperazine was introduced into medicine not as a

therapeutic agent for infectious disease, but as a solvent for uric acid.[2][3] While it showed a

remarkable ability to dissolve uric acid in vitro, its clinical success for this purpose was

limited.[3]
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The Anthelmintic Breakthrough: The year 1953 marked a significant milestone for piperazine,

as it was first introduced as an effective anthelmintic agent for treating parasitic worm

infections.[1][3] It was found to be particularly effective against roundworms (Ascaris

lumbricoides) and pinworms (Enterobius vermicularis).[2][4] Piperazine was widely used in

both human and veterinary medicine for this purpose.[5]

Mechanism of Action: The anthelmintic action of piperazine is due to its effect on the

neuromuscular system of the parasites. It causes a flaccid paralysis of the worms, leading to

their expulsion from the host's body through natural peristalsis.[2][4] This targeted action on

the parasite's neuromuscular system with minimal effect on the host made it a valuable

therapeutic agent.[4]

Modern Context: While piperazine has been largely superseded by newer anthelmintic drugs

like mebendazole and pyrantel pamoate, it remains a significant scaffold in medicinal

chemistry.[5] The piperazine ring is a common structural motif in a vast number of modern

drugs across various therapeutic areas, including antipsychotics, antihistamines, and

anticancer agents.[2][3]

The Nicotinoyl Moiety: A Vital Pharmacophore
The nicotinoyl group is derived from nicotinic acid, also known as niacin or vitamin B3. The

pharmacological significance of nicotinic acid and its derivatives is well-established.

Lipid-Lowering Properties: Nicotinic acid is a well-known agent for treating dyslipidemia. It

can favorably alter the levels of all major lipoproteins, including reducing low-density

lipoprotein (LDL) and triglycerides, while increasing high-density lipoprotein (HDL).

Signaling Pathways: The primary pharmacological target of nicotinic acid for its lipid-lowering

effects is the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G).

Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a

decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the mobilization of free

fatty acids from adipose tissue. This reduction in free fatty acid flux to the liver is a key

mechanism for its triglyceride-lowering effect.
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Synthesis of 1,4-Disubstituted Piperazines: General
Protocols
While a specific protocol for 1,4-Dinicotinoylpiperazine is not available, the synthesis of 1,4-

disubstituted piperazines is a well-established area of organic chemistry.[6] Generally, these

syntheses involve the reaction of piperazine with two equivalents of a suitable acylating,

alkylating, or arylating agent.

Hypothetical Synthesis of 1,4-Dinicotinoylpiperazine
A plausible synthetic route for 1,4-Dinicotinoylpiperazine would involve the acylation of

piperazine with a nicotinic acid derivative.

Experimental Protocol (Hypothetical):

Activation of Nicotinic Acid: Nicotinic acid would first be converted to a more reactive

derivative, such as an acyl chloride (nicotinoyl chloride) or an activated ester. A common

method for forming the acyl chloride is by reacting nicotinic acid with thionyl chloride (SOCl₂)

or oxalyl chloride ((COCl)₂).

Acylation of Piperazine:

Piperazine is dissolved in a suitable aprotic solvent (e.g., dichloromethane,

tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine,

diisopropylethylamine) to act as a scavenger for the HCl generated during the reaction.

The solution is cooled in an ice bath.

A solution of nicotinoyl chloride (2.2 equivalents to ensure complete disubstitution) in the

same solvent is added dropwise to the piperazine solution with constant stirring.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours to ensure the reaction goes to completion.

Work-up and Purification:
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The reaction mixture is washed with water and brine to remove the hydrochloride salt of

the base and any unreacted starting materials.

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and

the solvent is removed under reduced pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent or

by column chromatography on silica gel.

Visualization of the Hypothetical Synthetic Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. taylorandfrancis.com [taylorandfrancis.com]

3. Piperazine [chemeurope.com]

4. What is Piperazine used for? [synapse.patsnap.com]

5. Piperazine | drug | Britannica [britannica.com]

6. Piperazine synthesis [organic-chemistry.org]

To cite this document: BenchChem. [An In-depth Technical Guide on 1,4-
Dinicotinoylpiperazine: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b105790#discovery-and-history-of-1-4-
dinicotinoylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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